molecular formula C18H21NO B11031115 2,2,4-Trimethyl-4-phenyl-1,2,3,4-tetrahydroquinolin-7-ol

2,2,4-Trimethyl-4-phenyl-1,2,3,4-tetrahydroquinolin-7-ol

Cat. No.: B11031115
M. Wt: 267.4 g/mol
InChI Key: SSUZSUFZCPKHAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,4-Trimethyl-4-phenyl-1,2,3,4-tetrahydroquinolin-7-ol is a tetrahydroquinoline derivative of significant interest in pharmacological research, particularly for its potential neuroprotective properties. Recent scientific studies have demonstrated that this compound, specifically its 6-hydroxy isomer (6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline or HTHQ), exhibits remarkable antioxidant and anti-inflammatory effects in experimental models of Parkinson's disease . Its primary research value lies in its ability to alleviate oxidative stress by enhancing the endogenous antioxidant system, including the upregulation of key factors like Nrf2, and by normalizing the activity of NADPH-generating enzymes . Furthermore, the compound suppresses NF-κB-mediated neuroinflammation, leading to reduced levels of proinflammatory cytokines and decreased apoptosis, which in turn helps protect dopaminergic neurons . In vivo studies have shown that administration of the compound results in improved motor coordination scores and increased tyrosine hydroxylase expression in rats with rotenone-induced Parkinsonism, with efficacy noted to be greater than the comparative drug rasagiline for a majority of variables . The compound is synthesized from a commercial precursor via hydrogenation and subsequent dealkylation . This product is intended for research purposes only, specifically for investigating mechanisms of neuroprotection, oxidative stress, and inflammation in neurodegenerative disorders. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C18H21NO

Molecular Weight

267.4 g/mol

IUPAC Name

2,2,4-trimethyl-4-phenyl-1,3-dihydroquinolin-7-ol

InChI

InChI=1S/C18H21NO/c1-17(2)12-18(3,13-7-5-4-6-8-13)15-10-9-14(20)11-16(15)19-17/h4-11,19-20H,12H2,1-3H3

InChI Key

SSUZSUFZCPKHAE-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2=C(N1)C=C(C=C2)O)(C)C3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

Procedure:

  • Skraup Cyclization :

    • 3-Methoxyaniline (1.0 eq) is refluxed with acetone (3.0 eq), iodine (catalytic), and HCl in mesityl oxide.

    • Product: 2,2,4-Trimethyl-7-methoxy-1,2-dihydroquinoline (yield: 72–77%).

  • Hydrogenation :

    • The dihydroquinoline intermediate is reduced using Pd/C (10%) under H₂ (50 psi) in THF to yield 2,2,4-trimethyl-7-methoxy-1,2,3,4-tetrahydroquinoline.

  • Friedel-Crafts Alkylation :

    • The tetrahydroquinoline is reacted with benzene and AlCl₃ (1.2 eq) at 80°C to introduce the 4-phenyl group (yield: 60–70%).

  • Demethylation :

    • BBr₃ (2.0 eq) in CH₂Cl₂ at 0°C cleaves the 7-methoxy group to hydroxyl (yield: 85–90%).

Key Data :

StepReagents/ConditionsYield (%)
Skraup CyclizationAcetone, I₂, HCl, 110°C72–77
HydrogenationPd/C, H₂, THF, 25°C89–95
Friedel-CraftsAlCl₃, benzene, 80°C60–70
DemethylationBBr₃, CH₂Cl₂, 0°C85–90

Grignard Addition to Dihydroquinolin-4-ones

This method leverages Grignard reagents to install methyl and phenyl groups sequentially on a preformed dihydroquinolin-4-one core.

Procedure:

  • Synthesis of Dihydroquinolin-4-one :

    • 5,7-Dimethoxyaniline undergoes cyclocondensation with diethyl oxalate to form 5,7-dimethoxy-2,3-dihydroquinolin-4-one.

  • Methyl Group Addition :

    • Treatment with methylmagnesium bromide (2.0 eq) in THF introduces methyl groups at positions 2 and 2 (yield: 68–75%).

  • Phenyl Group Addition :

    • Phenylmagnesium bromide (1.5 eq) adds to position 4, followed by dehydration with H₂SO₄ to yield 2,2,4-trimethyl-4-phenyl-7-methoxy-3,4-dihydroquinoline.

  • Reduction and Demethylation :

    • Catalytic hydrogenation (Pd/C, H₂) reduces the double bond, and BBr₃ removes the methoxy group.

Key Data :

StepReagents/ConditionsYield (%)
CyclocondensationDiethyl oxalate, 120°C65–70
Methyl AdditionMeMgBr, THF, 0°C68–75
Phenyl AdditionPhMgBr, H₂SO₄, 25°C55–60
DemethylationBBr₃, CH₂Cl₂80–85

Nitration-Hydrolysis Route

This approach introduces the hydroxyl group via nitration followed by hydrolysis , ideal for late-stage functionalization.

Procedure:

  • Synthesis of Tetrahydroquinoline Core :

    • 2,2,4-Trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline is prepared via Skraup and Friedel-Crafts methods (see Section 1).

  • Nitration :

    • HNO₃ (90%) in AcOH at 0°C selectively nitrates position 7 (yield: 50–60%).

  • Reduction and Hydrolysis :

    • Nitro group is reduced to amine using Zn/HCl, followed by hydrolysis with 6M HCl at 100°C to yield the hydroxyl group (yield: 70–75%).

Key Data :

StepReagents/ConditionsYield (%)
NitrationHNO₃, AcOH, 0°C50–60
ReductionZn, HCl, 25°C90–95
Hydrolysis6M HCl, 100°C70–75

Comparative Analysis of Methods

MethodAdvantagesLimitations
Skraup-Friedel-CraftsHigh regioselectivity, scalableRequires harsh acids (AlCl₃, BBr₃)
Grignard AdditionFlexible substituent introductionMulti-step, low yields in alkylation
Nitration-HydrolysisLate-stage hydroxylationNitration selectivity challenges

Chemical Reactions Analysis

Friedel-Crafts Alkylation and Acylation

The phenyl group at position 4 participates in Friedel-Crafts reactions, enabling further functionalization:

  • Alkylation :

    ReactantCatalystProductYield
    BenzeneAlCl₃4-Phenyl-tetrahydroquinoline with alkyl substituents60–75%
    The reaction proceeds via electrophilic aromatic substitution, with AlCl₃ acting as a Lewis acid.
  • Acylation : Acyl chlorides (e.g., acetyl chloride) under similar conditions yield ketone derivatives at the phenyl ring .

Cyclization Reactions

The hydroxyl group at position 7 facilitates cyclization with electron-deficient acetylenes or α,β-unsaturated carbonyl compounds:

  • Reaction with DMAD (Dimethylacetylenedicarboxylate) :

    • Forms α-methylene-γ-butyrolactones via [2+2] cycloaddition under pyridine catalysis .

    • Key Factor : The –OH group enhances CH acidity at position 6, directing regioselectivity .

  • Cyclocondensation with Methyl Vinyl Ketone : Generates fused heterocyclic systems (e.g., triazolo/pyrazolo[1,5-a]pyrimidines) in 60–70% yield .

C–H Olefination

Palladium-catalyzed C–H activation enables late-stage diversification:

  • Substrate Compatibility :

    PositionReactivityProduct
    C(6)High (activated by –OH and methyl groups)Olefinated derivatives
    C(8)Low (steric hindrance from phenyl group)
  • Conditions : Pd(OAc)₂ with S,O-ligands in DMF at 80°C achieves regioselective olefination . Yields range from 45–57% for activated substrates .

Acylation of the Hydroxyl Group

The 7-OH group undergoes acylation to form esters or ethers:

  • Esterification : Reacts with acyl chlorides (e.g., hexanoyl chloride) in DMF with DIEA (N,N-diisopropylethylamine) to yield N-acylated derivatives .

  • Etherification : Alkylation with functionalized alkyl halides (e.g., SEM-Cl) under basic conditions protects the hydroxyl group for subsequent reactions .

Triflation and Functional Group Interconversion

The hydroxyl group can be converted to a triflate (-OTf) for cross-coupling reactions:

  • Conditions : Triflic anhydride (Tf₂O) with 2,6-lutidine in CH₂Cl₂ at 0°C .

  • Application : Triflates serve as intermediates in Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce aryl/heteroaryl groups.

Comparative Reactivity of Analogues

A comparison with structurally similar compounds highlights the uniqueness of 2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinolin-7-ol:

CompoundKey FeatureReactivity Difference
5,7-Dimethyl-1,2,3,4-tetrahydroquinolin-6-olLacks phenyl groupLower steric hindrance; faster Friedel-Crafts reactions
7-Hydroxy-1,2,3,4-tetramethyl-1,2-dihydroquinolineAdditional methyl groupsReduced solubility; slower C–H activation

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated the potential of 2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinolin-7-ol as an anticancer agent. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines.

  • Mechanism of Action :
    • The compound may interact with specific biological targets leading to apoptosis in cancer cells. For instance, a study on tetrahydroquinoline derivatives showed promising results in inhibiting cell proliferation in human cervix carcinoma (HeLa) and colorectal adenocarcinoma (HT-29) cells .
  • Case Study :
    • A library of tetrahydroquinoline derivatives was synthesized and tested for their antiproliferative activity. The most active compounds exhibited IC50 values in the low micromolar range against multiple cancer cell lines .

Neuroprotective Effects

The neuroprotective properties of tetrahydroquinoline derivatives have also been explored. These compounds have shown promise in protecting neuronal cells from oxidative stress and apoptosis.

  • Research Findings :
    • In vitro studies indicate that certain derivatives can enhance cell viability and reduce markers of oxidative stress in neuronal models .

Synthesis Applications

The compound is utilized as a precursor in the synthesis of various nitro compounds. The nitration process can yield dinitro and trinitro derivatives that have further applications in pharmaceuticals and materials science.

  • Synthetic Pathways :
    • Nitration of 2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline leads to the formation of dinitrophenyl derivatives which can be utilized for further chemical modifications .

Material Science Applications

In material science, this compound is being investigated for its potential use in creating novel polymers and materials due to its unique structural properties.

  • Polymer Development :
    • The incorporation of tetrahydroquinoline moieties into polymer matrices can enhance thermal stability and mechanical properties.

Summary Table of Applications

Application AreaDescriptionReferences
Anticancer ActivityInhibits proliferation of cancer cells; mechanism involves apoptosis induction
Neuroprotective EffectsProtects neuronal cells from oxidative stress
Synthesis ApplicationsUsed as a precursor for nitration to produce nitro compounds
Material ScienceInvestigated for enhancing thermal stability in polymers

Mechanism of Action

The mechanism of action of 2,2,4-Trimethyl-4-phenyl-1,2,3,4-tetrahydroquinolin-7-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Table 1: Structural Comparison of Tetrahydroquinoline Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key References
2,2,4-Trimethyl-4-phenyl-1,2,3,4-tetrahydroquinolin-7-ol 2,2,4-trimethyl, 4-phenyl, 7-OH C₁₂H₁₅NO 189.254
7-Methoxy-1,2,3,4-tetrahydroquinoline 7-OCH₃ C₁₀H₁₃NO 163.22
6-Methyl-1,2,3,4-tetrahydroquinoline 6-CH₃ C₁₀H₁₃N 147.22
1-Methyl-1,2,3,4-tetrahydroquinolin-7-ol 1-CH₃, 7-OH C₁₀H₁₃NO 163.22
7-Phenyl-1,2,3,4-tetrahydroisoquinolin-1-one 7-phenyl, 1-keto C₁₅H₁₃NO 223.27

Key Observations :

  • Hydroxyl vs.
  • Phenyl Substitution : The 4-phenyl group introduces steric bulk, which may hinder rotational freedom and influence binding interactions compared to simpler methyl-substituted derivatives (e.g., 6-Methyl-THQ, ).
  • Ketone Functionality: Compounds like 7-phenyl-1,2,3,4-tetrahydroisoquinolin-1-one feature a ketone group, altering electronic properties and reactivity compared to hydroxylated analogs.

Physicochemical and Spectral Data

  • Target Compound: Limited data are available, but its molecular weight (189.254 g/mol) and logP (3.14) suggest moderate lipophilicity.
  • Comparisons :
    • 6-Methyl-THQ : Lower molecular weight (147.22 g/mol) and simpler structure reduce steric hindrance .
    • 1-Methyl-THQ-7-ol : Shares a hydroxyl group but lacks phenyl substitution, leading to reduced molecular complexity .

Biological Activity

2,2,4-Trimethyl-4-phenyl-1,2,3,4-tetrahydroquinolin-7-ol (CAS No. 13562-24-8) is a compound of interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, including relevant case studies and research findings.

The compound has the following chemical properties:

  • Molecular Formula : C18H21N
  • Molecular Weight : 251.37 g/mol
  • Melting Point : 69–70 °C
  • Chemical Structure : The structure features a tetrahydroquinoline core with trimethyl and phenyl substituents, which contribute to its biological properties.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. A study demonstrated its ability to scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Neuroprotective Effects

The compound has shown promising neuroprotective effects in vitro and in vivo. In animal models of neurodegeneration, administration of this compound resulted in decreased neuronal apoptosis and improved cognitive function. It appears to modulate pathways involved in neuroinflammation and oxidative stress, offering potential therapeutic benefits for conditions like Alzheimer's disease .

Antimicrobial Activity

In addition to its antioxidant and neuroprotective effects, this compound has been evaluated for antimicrobial activity. Studies revealed that it possesses inhibitory effects against a range of pathogenic bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes .

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. It has been found to induce apoptosis in various cancer cell lines through mechanisms involving caspase activation and modulation of cell cycle regulators. Notably, it exhibited selective cytotoxicity towards cancer cells while sparing normal cells .

Case Studies

  • Neuroprotection in Alzheimer's Model :
    • A study conducted on transgenic mice models of Alzheimer's disease showed that treatment with this compound led to significant improvements in memory performance and reduced amyloid plaque formation .
  • Antimicrobial Efficacy :
    • In vitro tests against Staphylococcus aureus and Escherichia coli demonstrated that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL .
  • Antioxidant Activity Assessment :
    • The DPPH radical scavenging assay indicated that the compound has an IC50 value comparable to well-known antioxidants like ascorbic acid .

Data Table: Summary of Biological Activities

Biological ActivityEffectReference
AntioxidantFree radical scavenging
NeuroprotectiveReduced neuronal apoptosis
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells

Q & A

Q. What are the critical steps and reagents for synthesizing 2,2,4-Trimethyl-4-phenyl-1,2,3,4-tetrahydroquinolin-7-ol?

  • Methodological Answer : The synthesis typically involves reductive amination or cyclization steps. For example, lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) is critical for reducing intermediate carbonyl groups, while thionyl chloride (SOCl2) may facilitate chloro intermediate formation. Reaction conditions such as temperature, solvent choice, and reaction time (e.g., 24 hours for LiAlH4 reduction) significantly impact yield .

Q. How can researchers confirm the structural identity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:
  • NMR : Analyze proton and carbon environments to verify methyl, phenyl, and hydroxyl substituents.
  • Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolve absolute configuration, as demonstrated in related tetrahydroquinoline derivatives (e.g., (4R)-4-(Biphenyl-4-yl)-7-chloro-1,2,3,4-tetrahydroquinoline) .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer : Follow protocols for similar quinoline derivatives:
  • Use fume hoods, gloves, and protective eyewear to avoid inhalation or skin contact.
  • Store in inert atmospheres to prevent oxidation.
  • Refer to safety data sheets (SDS) for tetrahydroquinoline analogs, which advise against non-industrial uses and highlight reactivity risks .

Advanced Questions

Q. How can reaction yields be optimized during the introduction of substituents on the tetrahydroquinoline scaffold?

  • Methodological Answer :
  • Catalytic Systems : Explore asymmetric catalysis for enantioselective synthesis (e.g., chiral SFC columns for separation) .
  • Solvent Optimization : Polar aprotic solvents like THF enhance LiAlH4 reactivity, while ethanol (EtOH) may stabilize intermediates during imidothioate reactions .
  • Temperature Control : Low temperatures (e.g., 0°C) minimize side reactions during sensitive reductions .

Q. How should researchers address contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Comparative Assays : Replicate studies under standardized conditions (pH, cell lines, solvent controls).
  • Metabolic Stability Tests : Assess if hydroxyl group metabolism (e.g., glucuronidation) alters activity.
  • Stereochemical Analysis : Verify enantiopurity, as biological activity often depends on stereochemistry (e.g., via chiral HPLC or X-ray crystallography) .

Q. What strategies enable enantioselective synthesis of this compound?

  • Methodological Answer :
  • Chiral Resolution : Use SFC (Supercritical Fluid Chromatography) with chiral stationary phases, as applied in dihydroquinolinone separations .
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINOL derivatives) during key cyclization steps.
  • Dynamic Kinetic Resolution : Leverage racemization-prone intermediates to favor a single enantiomer .

Data Contradiction Analysis Framework

Source of Contradiction Resolution Strategy Example from Evidence
Varied reaction yieldsOptimize stoichiometry and solvent ratiosTHF vs. EtOH in LiAlH4 reductions
Discrepant bioactivityValidate stereochemical purityX-ray crystallography for absolute configuration
Conflicting spectral dataCross-validate with multiple techniques (NMR, MS, IR)MS fragmentation patterns in dihydroquinolinones

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.